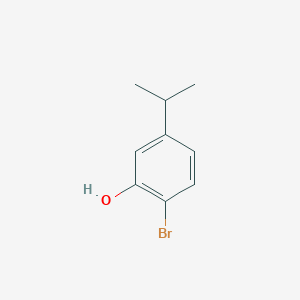

2-溴-5-异丙基苯酚

描述

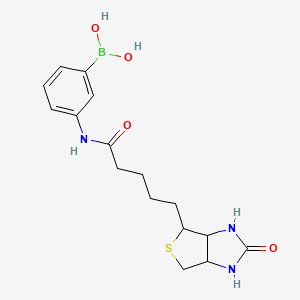

2-Bromo-5-isopropylphenol is an organic compound with the molecular formula C9H11BrO . It has a molecular weight of 215.09 .

Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . Another method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-isopropylphenol consists of a phenol group with a bromine atom attached to the second carbon and an isopropyl group attached to the fifth carbon .

Physical and Chemical Properties Analysis

2-Bromo-5-isopropylphenol has a boiling point of 89°C (at a pressure of 4 Torr) and a predicted density of 1.395±0.06 g/cm3 . Its pKa is predicted to be 8.49±0.10 .

科学研究应用

聚合物合成

2-溴-5-异丙基苯酚在合成多分散性较窄的聚合物中发挥作用。在一项研究中,2-溴-3-己基-5-碘噻吩与异丙基氯化镁和 Ni(dppp)Cl2 的聚合用 5 M 盐酸猝灭,生成头部到尾的聚(3-己基噻吩),多分散性极低,表明其在控制聚合物特性方面很有用 (Miyakoshi, Yokoyama, & Yokozawa, 2004)。

有机化合物合成

2-溴-5-异丙基苯酚用于制备和研究有机磷化合物,展示了其在合成复杂有机分子方面的多功能性。例如,它被转化为 2,4-二叔丁基-6-异丙基苯基取代的亚膦酰二氯,以及其他化合物,证明了其在创建有机磷化学中的应用 (Toyota, Matsushita, Shinohara, & Yoshifuji, 2001)。

抗真菌应用

与 2-溴-5-异丙基苯酚密切相关的 2-异丙基苯酚衍生物的研究表明,对各种植物致病真菌具有有效的体外和体内抗真菌活性,突出了其在农业应用中对抗真菌感染的潜力 (장도연 et al., 2007)。

氢键研究

该化合物在四氯化碳和丙酮等溶剂中的氢键相互作用已使用核磁共振光谱法进行了研究。这项研究提供了对分子相互作用以及溶剂对 2-异丙基苯酚化学行为的影响的见解,可以推断到类似的化合物,如 2-溴-5-异丙基苯酚 (Luo, Lay, & Chen, 2001)。

安全和危害

When handling 2-Bromo-5-isopropylphenol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of inhalation, move the victim to fresh air and provide artificial respiration if necessary . In case of skin contact, remove contaminated clothing and rinse skin with water . In case of eye contact, rinse with water for at least 15 minutes . If swallowed, rinse mouth and do not induce vomiting .

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that 2-bromo-5-isopropylphenol could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects .

Biochemical Pathways

The specific biochemical pathways affected by 2-Bromo-5-isopropylphenol are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

Therefore, it’s challenging to outline its pharmacokinetic properties and their impact on bioavailability .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Bromo-5-isopropylphenol interacts with its targets and exerts its effects .

生化分析

Biochemical Properties

Phenolic compounds are known to interact with various enzymes and proteins, often acting as antioxidants or inhibitors

Cellular Effects

Phenolic compounds can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of 2-Bromo-5-isopropylphenol in animal models have not been reported in the literature. Such studies could provide valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of 2-Bromo-5-isopropylphenol and any effects on its activity or function are not currently known. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-bromo-5-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPRKFDEHVMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303879 | |

| Record name | 2-Bromo-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16606-28-3 | |

| Record name | 2-Bromo-5-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

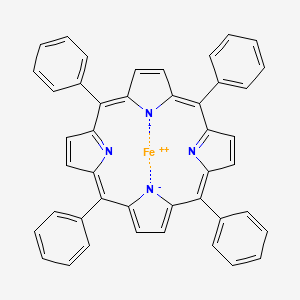

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B3245060.png)

![tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B3245082.png)

![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)

![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)